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molecular formula C6H7NO3 B012852 2-(3-Methylisoxazol-5-yl)acetic acid CAS No. 19668-85-0

2-(3-Methylisoxazol-5-yl)acetic acid

Cat. No. B012852
M. Wt: 141.12 g/mol
InChI Key: POEFJFLAFQWOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745630B2

Procedure details

N,N-Dimethylformamide (few drops), followed by oxalyl chloride (9.5 mL, 106 mmol) were added dropwise to a cooled (10° C.) solution of (3-methyl-isoxazol-5-yl)-acetic acid (5 g, 35.4 mmol) in dichloromethane (50 mL), and the solution was allowed to warm to room temperature. The reaction was stirred for a further 3 hours, then concentrated under reduced pressure. The residue was azeotroped with toluene to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=O.[C:6](Cl)(=O)[C:7]([Cl:9])=[O:8].[CH3:12][C:13]1[CH:17]=[C:16](CC(O)=O)[O:15][N:14]=1>ClCCl>[CH3:12][C:13]1[CH:17]=[C:16]([CH2:6][C:7]([Cl:9])=[O:8])[O:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NOC(=C1)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise to
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NOC(=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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